An In-Depth Technical Guide to the Structural Elucidation of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride
An In-Depth Technical Guide to the Structural Elucidation of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride
Introduction
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry. Piperidine and its derivatives are prevalent scaffolds in a multitude of pharmaceuticals, recognized for their diverse pharmacological activities.[1][2] The addition of a carboxymethyl group and the presence of a methyl substituent on the piperidine ring introduce structural nuances that demand a multi-faceted analytical approach for unambiguous confirmation.
This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed experimental choices. We will delve into the "why" behind each technique, ensuring a thorough understanding of how each piece of data contributes to the final, validated structure.
Strategic Approach to Structural Elucidation
The structural elucidation of a small organic molecule like 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride necessitates a synergistic application of various spectroscopic and analytical techniques. Our strategy is to build the structural picture piece by piece, starting from the foundational molecular formula and culminating in the three-dimensional arrangement of atoms in the crystal lattice.
Caption: A logical workflow for the structural elucidation of a small molecule.
Part 1: Mass Spectrometry - Determining the Molecular Blueprint
Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of the target compound. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact.[3]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride in 1 mL of a suitable solvent such as methanol or acetonitrile.[3] Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL. The use of volatile solvents is crucial for efficient electrospray.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) equipped with an ESI source.
-
Ionization Mode: Set the instrument to positive ion mode. The basic nitrogen of the piperidine ring will readily accept a proton, leading to the formation of the protonated molecule, [M+H]⁺.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[4]
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
Data Interpretation: Predicted Mass Spectrum
The parent compound, 2-(2-Methylpiperidin-1-yl)acetic acid, has a molecular formula of C₈H₁₅NO₂ and a monoisotopic mass of 157.1103 g/mol . In positive mode ESI-MS, we expect to observe the protonated molecule [M+H]⁺.
| Predicted Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₈H₁₆NO₂⁺ | 158.1176 |
The high-resolution mass measurement allows for the confirmation of the elemental composition, providing a high degree of confidence in the molecular formula.
Further fragmentation of the parent ion using tandem mass spectrometry (MS/MS) can provide valuable structural information. The fragmentation of piperidine derivatives is often characterized by α-cleavage and ring fission.[5]
Predicted Fragmentation Pathways:
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Loss of CO₂: A common fragmentation for carboxylic acids, leading to a fragment at m/z 114.1226.
-
α-Cleavage: Cleavage of the bond between the piperidine ring and the acetic acid moiety can lead to the formation of a stable iminium ion.
Part 2: Infrared Spectroscopy - Identifying the Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] For 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride, we expect to see characteristic absorptions for the carboxylic acid, the tertiary amine (as a hydrochloride salt), and the alkyl groups. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[6]
Experimental Protocol: Attenuated Total Reflectance FTIR (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
Data Interpretation: Predicted FTIR Spectrum
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300-2500 (broad) | O-H stretch |
| Carboxylic Acid C=O | 1760-1690 (strong) | C=O stretch |
| Amine Salt N-H⁺ | 2700-2250 (broad) | N-H⁺ stretch |
| C-H (Alkyl) | 2950-2850 | C-H stretch |
| C-O | 1320-1210 | C-O stretch |
The broad O-H stretch of the carboxylic acid is a highly characteristic feature.[7] The presence of the amine hydrochloride salt will also contribute to the broad absorption in the high-frequency region.
Part 3: Nuclear Magnetic Resonance Spectroscopy - Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube. D₂O is a good choice as the acidic proton of the carboxylic acid and the proton on the nitrogen will exchange with deuterium and will not be observed, simplifying the spectrum.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Data Interpretation: Predicted NMR Spectra (in D₂O)
Based on the structure and data from similar piperidine derivatives, we can predict the approximate chemical shifts and multiplicities.[10]
Predicted ¹H NMR Data:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration |
| CH₃ | ~1.2 | Doublet | 3H |
| Piperidine CH₂ | 1.5-2.0 | Multiplets | 6H |
| Piperidine CH (at C2) | ~3.0 | Multiplet | 1H |
| Piperidine CH₂ (at C6) | ~2.8, ~3.2 | Multiplets | 2H |
| N-CH₂-COOH | ~3.5 | Singlet | 2H |
Predicted ¹³C NMR Data:
| Carbon(s) | Predicted δ (ppm) |
| CH₃ | ~18 |
| Piperidine C3, C4, C5 | 22-35 |
| Piperidine C6 | ~55 |
| N-CH₂-COOH | ~60 |
| Piperidine C2 | ~65 |
| COOH | ~175 |
The 2D NMR experiments are crucial for unambiguous assignment.
Caption: Key predicted HMBC correlations for structural confirmation.
Part 4: Single Crystal X-Ray Diffraction - The Definitive Structure
While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction (SCXRD) provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This is the gold standard for structural elucidation.
Experimental Protocol: Single Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether) is a common method.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Data Interpretation: Expected Crystallographic Data
The crystal structure would confirm the connectivity of all atoms, the chair conformation of the piperidine ring, and the relative stereochemistry of the methyl group at the C2 position. It would also reveal details of the intermolecular interactions, such as hydrogen bonding between the carboxylic acid, the protonated amine, and the chloride anion.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of all bond lengths and angles. |
| Torsion Angles | Defines the conformation of the piperidine ring. |
| Hydrogen Bonding | Details of intermolecular hydrogen bonds involving the chloride ion. |
Conclusion: A Self-Validating System
The structural elucidation of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride is a process of building a coherent and self-validating picture of the molecule. Each technique provides a unique and essential piece of the puzzle. Mass spectrometry establishes the molecular formula, FTIR identifies the key functional groups, NMR spectroscopy maps out the intricate network of atomic connections, and single-crystal X-ray diffraction provides the definitive three-dimensional structure. The consistency of the data across all these methods provides the highest level of confidence in the final structural assignment, a critical requirement in the rigorous field of drug development.
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